Ditridecyl phthalate

Catalog No.
S1540848
CAS No.
75359-31-8
M.F
C34H58O4
M. Wt
530.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditridecyl phthalate

CAS Number

75359-31-8

Product Name

Ditridecyl phthalate

IUPAC Name

ditridecyl benzene-1,2-dicarboxylate

Molecular Formula

C34H58O4

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3

InChI Key

YCZJVRCZIPDYHH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC

solubility

In water, 1.48X10-9 mg/L at 25 °C (est)

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC

The exact mass of the compound Ditridecyl phthalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.48x10-9 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ditridecyl phthalate (DTDP, CAS: 75359-31-8) is a highly branched, high-molecular-weight (HMW) ortho-phthalate ester (MW ~530.8 g/mol) engineered for extreme thermal stability and permanence in polymer matrices. In industrial procurement, DTDP is primarily classified as a low-volatility specialty plasticizer, utilized when general-purpose plasticizers fail to meet stringent high-temperature or low-migration requirements. Its C13-rich alkyl chains provide exceptional resistance to thermal degradation, aqueous extraction, and surface exudation. Consequently, DTDP is a critical raw material for formulating 90°C to 105°C-rated flexible polyvinyl chloride (PVC) wire insulation, low-fogging automotive interiors, and high-performance synthetic lubricant base stocks [1]. While it requires a higher loading concentration (phr) to achieve equivalent flexibility compared to lower-weight analogs, its superior permanence ensures long-term mechanical integrity in severe operating environments [2].

Substituting DTDP with standard, lower-molecular-weight plasticizers like Di-2-ethylhexyl phthalate (DOP/DEHP) or Diisononyl phthalate (DINP) introduces critical failure points in high-temperature applications. Standard phthalates (MW <450 g/mol) possess sufficient mobility to migrate to the polymer surface and volatilize under sustained heat, leading to rapid embrittlement, cracking, and unacceptable volatile emissions (fogging) [1]. While Diisodecyl phthalate (DIDP) offers an improvement over DINP, it still lacks the mass required to remain fully anchored in the matrix at temperatures exceeding 80°C. Conversely, completely replacing phthalates with premium trimellitates (like TOTM) achieves maximum permanence but incurs a severe cost penalty and a 50% loading efficiency reduction [1]. DTDP occupies a vital procurement sweet spot: its molecular weight is high enough to physically entangle within the PVC network to prevent exudation, allowing it to be used as a cost-effective primary plasticizer or a strategic blend component with trimellitates to meet 105°C thermal ratings without destroying formulation economics [2].

Superior Thermal Stability and Reduced Volatilization

The primary driver for selecting DTDP over standard high-phthalates is its resistance to thermal volatilization. In accelerated thermal aging studies, high-molecular-weight plasticizers physically entangle with polymer chains, acting as anchors. Compared to DOP (MW 391 g/mol), which readily volatilizes, and DIDP (MW 446 g/mol), DTDP (MW 530.8 g/mol) exhibits significantly lower weight loss when exposed to elevated temperatures. Formulations utilizing DTDP demonstrate exceptional retention of elongation and tensile strength after aging at 136°C, outperforming DIDP and bridging the performance gap toward premium trimellitates [1].

Evidence DimensionThermal volatility and migration rate
Target Compound DataDTDP (MW >500 g/mol) exhibits near-zero mobility due to polymer network entanglement
Comparator Or BaselineDOP/DEHP and DINP (MW <450 g/mol)
Quantified DifferenceHigh MW plasticizers like DTDP exhibit up to a 10x reduction in migration rates compared to standard DOP baselines
ConditionsAccelerated thermal aging in flexible PVC matrices

Essential for procuring raw materials for 90°C and 105°C rated building wire, where plasticizer evaporation leads to catastrophic insulation failure.

Low-Fogging Performance for Automotive Interiors

In automotive interior applications, plasticizer migration to the surface followed by evaporation causes condensation on windshields, known as fogging. DTDP is specifically selected to mitigate this issue. Because fogging performance is inversely related to vapor pressure and directly related to molecular mass, DTDP's structural bulk prevents it from escaping the PVC matrix under high cabin temperatures. It drastically reduces volatile emissions compared to DIDP and DINP, making it a standard low-fogging plasticizer alongside more expensive trimellitates[1].

Evidence DimensionVolatile condensation (Fogging)
Target Compound DataDTDP remains locked in the matrix, yielding low fogging values
Comparator Or BaselineDIDP and DINP
Quantified DifferenceDTDP significantly reduces volatile emissions and windshield condensation compared to lower-MW phthalates
ConditionsAutomotive interior trim thermal exposure assays

Prevents the rejection of automotive interior trims by OEMs enforcing strict low-VOC and anti-fogging standards.

Cost-Effective Blending Synergies with Trimellitates

For extreme-temperature applications (e.g., US building wire), pure trimellitate (TOTM or TINTM) formulations are often cost-prohibitive and require high loading levels (up to 45 phr) due to poor plasticizing efficiency. DTDP is routinely utilized as a strategic blending agent to offset these costs. By blending heavier phthalates like DTDP with TOTM, compounders can maintain the required low volatility and high-temperature ratings while significantly reducing the overall cost per volume of the plasticizer package [1].

Evidence DimensionFormulation cost vs. thermal performance
Target Compound DataDTDP/TOTM blends maintain severe-environment thermal ratings
Comparator Or Baseline100% TOTM formulations
Quantified DifferenceDTDP integration lowers raw material costs while preserving the 105°C thermal stability profile of pure trimellitates
ConditionsIndustrial PVC compounding for building wire

Enables procurement teams to optimize raw material spend without compromising the strict thermal certifications required for industrial wire.

Resistance to Aqueous and Surfactant Extraction

Beyond thermal stability, DTDP provides exceptional resistance to extraction by water and detergents. Data demonstrates that DTDP has a profoundly low migration rate from finished products when exposed to aqueous environments at 30–80°C. When compared directly to DOP, DINP, and even DIDP, DTDP's highly branched C13 structure repels aqueous and soapy water extraction, maintaining the flexibility of the polymer over years of continuous exposure[1].

Evidence DimensionAqueous migration rate
Target Compound DataDTDP exhibits highly restricted mobility and minimal extraction
Comparator Or BaselineDOP, DINP, and DIDP
Quantified DifferenceDTDP demonstrates lower extraction rates in 30–80°C aqueous environments compared to all standard C8-C10 phthalates
ConditionsAqueous and soapy water extraction at 30–80°C

Critical for manufacturing durable appliance components, such as washing machine hoses, that must survive decades of exposure to hot water and detergents.

High-Temperature Wire and Cable Insulation

DTDP is the optimal choice for 90°C and 105°C rated building wire and automotive cables. Its high molecular weight prevents the plasticizer from volatilizing over decades of service, ensuring the PVC insulation does not embrittle or crack under continuous thermal stress [1].

Low-Fogging Automotive Interior Trim

For automotive dashboards, door panels, and synthetic leather, DTDP is selected over DIDP or DINP. Its permanence prevents the exudation of volatile organic compounds (VOCs) in hot vehicle cabins, thereby eliminating the condensation (fogging) on windshields that leads to OEM part rejection [2].

Appliance Hoses and Gaskets

Due to its superior resistance to aqueous and surfactant extraction at 30–80°C, DTDP is highly recommended for washing machine hoses, dishwasher gaskets, and other industrial fluid-handling components that require long-term flexibility in hot, soapy environments [3].

Synthetic Lubricants and Compressor Fluids

Beyond PVC compounding, DTDP is utilized at 10-30% concentrations as a synthetic base stock for industrial lubricating oils and compressor fluids. Its high thermal stability and resistance to oil/grease breakdown make it ideal for extreme-friction mechanical environments[3].

Physical Description

Nearly colorless oily liquid. Floats on water. (USCG, 1999)
Liquid

Color/Form

Liquid

XLogP3

14.5

Boiling Point

greater than 545 °F at 5 mm Hg (NTP, 1992)
285 °C at 3.5 mm Hg

Flash Point

460 °F (NTP, 1992)
470 °F (open cup)
470 °F (243 °C) (Open cup)

Density

0.951 (USCG, 1999)
0.952 g/cu cm at 25 °C

LogP

log Kow = 13.45 (est)

Melting Point

less than -34.6 °F (USCG, 1999)

UNII

I7417R3544

Vapor Pressure

2.51X10-11 mm Hg at 25 °C (est)

Other CAS

119-06-2
75359-31-8

Associated Chemicals

1,2-Benzenedicarboxylic acid, monotridecyl ester; 21577-81-1

Wikipedia

Ditridecyl phthalate

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester: ACTIVE
The first step, alcoholysis of phthalic anhydride (PA) to give the monoester, is rapid and goes to completion. The reaction generally starts at elevated temperatures and proceeds exothermically. The second step is the conversion of the monoester to a diester with the formation of water. This is a reversible reaction and proceeds more slowly than the first, thus determining the overall rate of reaction. To shift the equilibrium towards the diester, the water of reaction is removed by distillation. The rate of reaction can be influenced by the choice of catalyst and the reaction temperature. For fast conversion rates, high reaction temperatures are generally used. However, these are influenced by the boiling point of the alcohol and/or the type of catalyst. ... Currently, nearly all major phthalate producers use amphoteric catalysts for the esterification of high boiling alcohols. ... The reaction temperatures for the amphoteric catalysts are about 200 °C. At this temperature side reactions are minimized, and the alcohol can be recycled without purification. By using this type of catalyst, over 99.5 % conversion to diester can be achieved. /Phthalates/

Dates

Last modified: 08-15-2023

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